5,6-Dihydro Midazolam is a synthetic derivative of Midazolam, a well-known benzodiazepine used primarily for its sedative and anxiolytic properties. This compound serves as a significant reference in pharmacological studies and drug development, particularly in understanding the structure-activity relationships of benzodiazepines.
5,6-Dihydro Midazolam is classified under the benzodiazepine family, which includes various compounds that interact with gamma-aminobutyric acid receptors in the central nervous system. It is synthesized through the reduction of Midazolam, typically involving catalytic hydrogenation methods. The compound is recognized for its potential applications in both research and pharmaceutical industries, although it is not commonly used in clinical settings .
The synthesis of 5,6-Dihydro Midazolam generally involves the following steps:
The molecular formula of 5,6-Dihydro Midazolam is , with a molecular weight of approximately 320.83 g/mol. The structure features a benzodiazepine core with specific substitutions that influence its pharmacological activity.
5,6-Dihydro Midazolam can undergo various chemical reactions:
5,6-Dihydro Midazolam exerts its effects primarily through modulation of gamma-aminobutyric acid receptors in the brain. These receptors are crucial for inhibitory neurotransmission, leading to sedative and anxiolytic effects.
5,6-Dihydro Midazolam is utilized primarily in research settings:
5,6-Dihydro Midazolam (CAS: 59468-07-4) emerged as a structurally significant benzodiazepine derivative following the discovery of midazolam in the late 1970s. Midazolam was developed to overcome stability and solubility limitations of classical benzodiazepines like diazepam, primarily through the introduction of an imidazole ring fused to the benzodiazepine core. This fusion created a new chemical subclass: imidazo[1,5-a][1,4]benzodiazepines [5]. Within this framework, 5,6-Dihydro Midazolam represents the reduced form where the 4,5-azomethine bond of midazolam is saturated, altering its electronic configuration while retaining the core heterocyclic architecture.
The compound’s systematic IUPAC name, 8-Chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine, reflects its benzodiazepine backbone, chloro and fluorophenyl substituents, and tetrahydropyridine-like ring (due to saturation at positions 5-6) [4] [9]. Its nomenclature has evolved in parallel with regulatory requirements for impurity labeling. Pharmacopeial standards designate it as Midazolam EP Impurity A (European Pharmacopoeia) or Midazolam Impurity 1 (USP), acknowledging its origin as a process artifact or metabolite [4] [9]. Additional synonyms include 4H-Imidazo[1,5-a][1,4]benzodiazepine, 8-chloro-6-(2-fluorophenyl)-5,6-dihydro-1-methyl- and (6RS)-8-Chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine, the latter emphasizing its racemic chirality [9].
Property | Value | Source/Experimental Conditions |
---|---|---|
Molecular Formula | C₁₈H₁₅ClFN₃ | [1] [4] |
Molecular Weight | 327.78 g/mol | [1] [9] |
Melting Point | 205–207°C | [1] [4] |
Boiling Point | 465.8 ± 55.0 °C (Predicted) | [4] |
Density | 1.36 ± 0.1 g/cm³ (Predicted) | [4] |
pKa | 6.82 ± 0.40 (Predicted) | [4] |
Solubility | Slightly soluble in chloroform, methanol | [4] |
The stereochemical complexity of 5,6-Dihydro Midazolam warrants attention. Unlike midazolam, which exhibits planar chirality due to a non-planar seven-membered diazepine ring, the saturation at positions 5-6 introduces a stereogenic center at C6 [6]. Consequently, 5,6-Dihydro Midazolam exists as two enantiomers (6R- and 6S-forms), though it is typically handled as a racemate in synthetic contexts. This stereochemistry influences its conformational behavior and potential interactions, though its pharmacological activity remains minimal compared to the parent drug [6].
Synthetic Pathways and Reduction Step
5,6-Dihydro Midazolam is an obligatory intermediate in one of the two primary industrial routes to midazolam. The convergent synthesis involves reacting 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with phosphorus oxychloride to form an imino chloride intermediate. This intermediate undergoes nucleophilic displacement with N-methylglycine (sarcosine) in a key cyclization step, yielding the saturated 5,6-Dihydro Midazolam precursor [3] [8].
The critical transformation to midazolam requires dehydrogenation (oxidation) of 5,6-Dihydro Midazolam. Industrially, this is achieved using oxidizing agents like potassium hydroxide or sodium hydroxide in refluxing alcohols (e.g., ethanol) or aprotic solvents (e.g., dimethylformamide) [8]. An alternative pathway involves in-situ dehydrogenation during the cyclization step under carefully controlled oxidative conditions. However, incomplete oxidation is a major source of 5,6-Dihydro Midazolam as a residual impurity in the final drug substance. Patent CN113149914A details a reduction method where midazolam itself can be converted back to 5,6-Dihydro Midazolam using sodium borohydride (NaBH₄) in methanol under Lewis acid catalysis (e.g., AlCl₃) [3], highlighting its reversible relationship with the API.
Role | Starting Material | Key Reaction Step | Conditions | Reference |
---|---|---|---|---|
Intermediate | 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one | Cyclization with N-methylglycine derivatives | Phosphorus oxychloride, then sarcosine; Reduction | [8] |
Reduction Product | Midazolam | Reduction with NaBH₄ | Methanol, Lewis acid (e.g., AlCl₃), 0–25°C | [3] |
Oxidation Target | 5,6-Dihydro Midazolam | Dehydrogenation | KOH/NaOH, refluxing ethanol/DMF | [8] |
Process-Related Impurity Formation and Control
As a process-related impurity, 5,6-Dihydro Midazolam arises primarily from:
Controlling levels of 5,6-Dihydro Midazolam in midazolam APIs is mandated by pharmacopeias (EP: ≤0.15%, USP: ≤0.1%). Achieving this requires stringent process optimization and advanced analytical monitoring. HPLC using reversed-phase C18 columns with UV detection (e.g., 220 nm or 254 nm) is the gold standard. Laviana et al. developed a robust isocratic HPLC method employing an acetonitrile-phosphate buffer mobile phase capable of resolving midazolam, 5,6-Dihydro Midazolam (retention time ~8.2 min), and other synthesis intermediates (e.g., quinazoline oxides, dimaleate salts) within 15 minutes [5]. This method enables precise in-process control during manufacturing.
Technique | Conditions/Parameters | Detection/Quantitation Limit | Key Resolved Impurities | Reference |
---|---|---|---|---|
Reversed-Phase HPLC | C18 column; Acetonitrile: phosphate buffer (pH~7); Isocratic; UV 220/254 nm | LOD: Low mg/L range | Midazolam, Quinazoline oxides, Dimaleate salts | [5] |
Chiral HPLC/Dynamic HPLC | Chiralpak IG-3/IG-U; Acetonitrile/water; Sub-ambient temperatures | Measures enantiomerization kinetics | 6R- vs 6S-5,6-Dihydro Midazolam | [6] |
Purification challenges stem from the structural similarity between 5,6-Dihydro Midazolam and midazolam. Crystallization remains the primary purification technique, often using solvent mixtures like n-heptane/ethyl acetate or methanol/water [8]. The differential solubility (5,6-Dihydro Midazolam is less soluble in methanol/chloroform mixtures than midazolam) allows for selective crystallization. Patent US6262260B1 describes using n-heptane for recrystallization to reduce dihydro impurity levels below pharmacopeial thresholds [8].
Significance in Quality Control and Regulatory Compliance
As a major pharmacopeial-specified impurity, 5,6-Dihydro Midazolam is a critical quality attribute (CQA) in midazolam drug substance specifications. Its presence above accepted levels indicates inadequate process control or potential stability issues. Consequently, certified reference materials (CRMs) of 5,6-Dihydro Midazolam (Midazolam EP Impurity A) are commercially supplied by pharmacopeial impurity standards manufacturers (e.g., TRC, ChemicalBook suppliers) at high purity (≥95–99%) for use in analytical method validation and quality control testing [4] [9]. The synthesis and characterization of structurally related impurities like N-Nitroso Midazolam EP Impurity A (CAS: 59469-02-2), a nitrosamine derivative of 5,6-Dihydro Midazolam, further underscore its relevance in contemporary impurity profiling strategies targeting mutagenic species [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4